molecular formula C14H13NO B12883941 N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine

N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine

Cat. No.: B12883941
M. Wt: 211.26 g/mol
InChI Key: IIFSLTOTMBKZEB-DGPRDXKUSA-N
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Description

N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine is a Schiff base synthesized via the condensation of 1-phenylmethanamine (benzylamine) and 3-(furan-2-yl)propenal. The compound features a conjugated π-system comprising a furan heterocycle, an allylidene moiety, and a phenyl group.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(E)-N-benzyl-3-(furan-2-yl)prop-2-en-1-imine

InChI

InChI=1S/C14H13NO/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-16-14/h1-11H,12H2/b8-4+,15-10?

InChI Key

IIFSLTOTMBKZEB-DGPRDXKUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN=C/C=C/C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)CN=CC=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine typically involves the condensation reaction between 3-(2-furyl)acrolein and aniline. This reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction proceeds via the formation of an imine bond between the aldehyde group of 3-(2-furyl)acrolein and the amine group of aniline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Anticancer Activity

N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine has been investigated for its anticancer properties. The compound is structurally related to other furan-containing compounds known for their cytotoxic effects against various cancer cell lines.

Case Study:
A study demonstrated that derivatives of furan compounds exhibit significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, indicating a potential pathway for further development as an anticancer agent .

Anti-inflammatory Properties

Research has shown that compounds similar to this compound possess anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes such as nitric oxide synthase.

Mechanism:
The inhibition of nitric oxide production and tumor necrosis factor-alpha (TNF-α) by such compounds suggests their utility in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that furan derivatives can exert neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Research Findings:
Studies indicate that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially protecting against conditions like Alzheimer's disease . The ability to modulate pathways involved in neuronal survival highlights their therapeutic promise.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The structural features of the compound allow it to interact with microbial targets effectively.

Case Study:
In vitro studies have shown that certain furan derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Findings:
Research indicates that modifications to the furan ring and the phenyl moiety can significantly alter the compound's biological activity. For instance, substituents on the furan ring have been shown to enhance anticancer potency while maintaining low toxicity .

Data Table: Biological Activities of this compound

Activity Target/Cell Line Effect Reference
AnticancerMCF-7 breast cancer cellsInduces apoptosis
Anti-inflammatoryRat liver microsomesInhibits nitric oxide production
NeuroprotectiveNeuronal cell linesReduces oxidative stress
AntimicrobialVarious bacterial strainsBroad-spectrum activity

Mechanism of Action

The mechanism of action of N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine involves its interaction with biological targets through its imine group. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The furan ring also contributes to its reactivity and ability to interact with various molecular targets .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s key structural analogs include:

(E)-1-(4-Methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine (Compound 1)

(E)-N-((E)-3-(4-Nitrophenyl)allylidene)-2-phenylethanamine (Compound 2)

N-(4-Methoxybenzylidene)-1-phenylmethanamine (Compound 7a)

(E)-4-Benzyl-N-((E)-3-(furan-2-yl)allylidene)piperazin-1-amine (GAT1912)

Table 1: Structural and Electronic Comparison
Compound Substituents HOMO-LUMO Gap (eV) λmax (nm) Hyperpolarizability (β, a.u.) Dipole Moment (D) Crystal System
Target Compound Furan-2-yl, phenyl Predicted: ~3.5 ~350 Moderate ~6.0 Not reported
Compound 1 4-Nitrophenyl, 4-methoxyphenyl 3.8 (exp.) 450 1,250 9.2 Monoclinic (P21/c)
Compound 2 4-Nitrophenyl, phenyl 4.1 (exp.) 369 890 7.5 Monoclinic (P21/c)
Compound 7a 4-Methoxybenzylidene, phenyl Not reported ~300 Low ~4.0 Not reported
GAT1912 Furan-2-yl, piperazine-benzyl Not reported Not reported Not reported Not reported Not reported

Key Observations:

  • Electron-Donor/Acceptor Effects: The target compound’s furan group is electron-rich, while analogs like Compound 1 and 2 feature strong electron-withdrawing nitro (–NO₂) groups. Nitro-substituted compounds exhibit enhanced intramolecular charge transfer (ICT), leading to lower HOMO-LUMO gaps (3.8–4.1 eV) and higher β values (up to 1,250 a.u.) compared to furan derivatives .
  • Conjugation Length : The allylidene bridge in the target compound enables extended π-conjugation, similar to Compounds 1 and 2. However, the absence of a nitro group likely reduces ICT efficiency, resulting in a higher predicted HOMO-LUMO gap (~3.5 eV) than Compound 1.
  • Crystallography: Compounds 1 and 2 crystallize in a monoclinic system (P21/c) due to planar geometry and intermolecular interactions.

Photophysical Properties

  • Emission Spectra : Compounds 1 and 2 exhibit broad emission peaks at 450 nm and 369 nm, respectively, attributed to π–π* transitions and ICT . The target compound’s furan moiety may shift emission to lower wavelengths (~350 nm) due to reduced electron withdrawal.
  • Photoluminescence : The furan group’s aromaticity could enhance fluorescence quantum yield compared to nitro analogs, which often suffer from nitro-related quenching effects.

Nonlinear Optical (NLO) Potential

  • Hyperpolarizability (β): Nitro-substituted Schiff bases (e.g., Compound 1: β = 1,250 a.u.) outperform methoxy or furan derivatives due to stronger donor-acceptor asymmetry. The target compound’s β is predicted to be moderate, comparable to Compound 2 (β = 890 a.u.) .
  • Polarizability (α) : The furan-phenyl system may exhibit higher α than simple benzylidene derivatives (e.g., Compound 7a) due to extended conjugation.

Biological Activity

N-(3-(Furan-2-yl)allylidene)-1-phenylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring, an allylidene group, and a phenylmethanamine moiety. The general structure can be represented as follows:

C13H13NO\text{C}_{13}\text{H}_{13}\text{N}\text{O}

This compound can be synthesized through various methods, typically involving the condensation of furan derivatives with phenylmethanamine under acidic or basic conditions.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundA549 (Lung)<10Induction of apoptosis
2-(4-Aminophenyl)benzothiazoleOVCAR-3 (Ovarian)<0.01Inhibition of tubulin polymerization
5-(4-Dimethylaminophenylazo)quinolineSK-OV-3 (Ovarian)>10DNA intercalation

The above table summarizes the GI50 values of related compounds, showcasing the promising activity of this compound against lung cancer cells.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, studies suggest that similar compounds can inhibit deubiquitinase enzymes, leading to increased levels of monoubiquitinated proteins that are crucial for tumor cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the furan or phenyl rings can significantly influence potency and selectivity.

Table 2: SAR Findings

ModificationEffect on Activity
Electron-withdrawing groupsDecreased potency
Electron-donating groupsIncreased potency
Alkyl substitutions at phenylVariable effects

Research indicates that substituents on the furan ring can enhance the compound's interaction with target proteins, thereby improving its anticancer efficacy .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in A549 lung cancer cells, with a calculated IC50 value below 10 µM. The mechanism involved apoptosis induction through mitochondrial pathways.
  • In Vivo Studies : Preliminary in vivo tests using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating effective bioavailability and therapeutic potential.

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